3-hydroxy-N-propylpyridine-2-carboxamide
Description
3-Hydroxy-N-propylpyridine-2-carboxamide is a chemical compound with the molecular formula C9H12N2O2. It is known for its unique structure, which includes a pyridine ring substituted with a hydroxyl group and a carboxamide group.
Properties
CAS No. |
85567-41-5 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-hydroxy-N-propylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O2/c1-2-5-11-9(13)8-7(12)4-3-6-10-8/h3-4,6,12H,2,5H2,1H3,(H,11,13) |
InChI Key |
ZUALYAKXSGNPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC=N1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-propylpyridine-2-carboxamide typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with propylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 3-hydroxy-N-propylpyridine-2-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated purification systems are employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-propylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-N-propylpyridine-2-carboxamide or 3-carboxy-N-propylpyridine-2-carboxamide.
Reduction: Formation of 3-hydroxy-N-propylpyridine-2-amine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Therapeutic Applications
3-Hydroxy-N-propylpyridine-2-carboxamide has shown promise in several therapeutic areas:
- Cancer Treatment : The compound has been investigated for its ability to modulate immune responses, particularly through the inhibition of PD-1/PD-L1 interactions. This mechanism is crucial for enhancing T-cell activity against tumors, making it a candidate for cancer immunotherapy .
- Neuroprotection : Research indicates that derivatives of pyridine compounds can exhibit neuroprotective properties. For instance, studies have demonstrated that similar compounds can rescue neuronal loss in models of Parkinson's disease by promoting the degradation of detrimental proteins .
- Anti-inflammatory Effects : Some studies suggest that pyridine derivatives can exert anti-inflammatory effects, potentially benefiting conditions characterized by chronic inflammation. The modulation of immune pathways may play a role in this application.
Case Studies and Research Findings
Several studies have documented the applications and effects of 3-hydroxy-N-propylpyridine-2-carboxamide:
Mechanism of Action
The mechanism of action of 3-hydroxy-N-propylpyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-N-methylpyridine-2-carboxamide
- 3-Hydroxy-N-ethylpyridine-2-carboxamide
- 3-Hydroxy-N-butylpyridine-2-carboxamide
Uniqueness
3-Hydroxy-N-propylpyridine-2-carboxamide stands out due to its specific propyl substitution, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a unique candidate for various applications .
Biological Activity
3-Hydroxy-N-propylpyridine-2-carboxamide, a compound with the molecular formula , is notable for its diverse biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
The synthesis of 3-hydroxy-N-propylpyridine-2-carboxamide typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions. The compound exists as a stable entity, characterized by its ability to form hydrogen bonds due to the hydroxyl and carboxamide functional groups.
Chemical Structure
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 180.20 g/mol |
| Stereochemistry | Achiral |
Research indicates that 3-hydroxy-N-propylpyridine-2-carboxamide exhibits various biological activities, including:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
- Anti-inflammatory Properties : It modulates inflammatory pathways, which may be beneficial in conditions like arthritis and other inflammatory diseases.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage, indicating potential applications in neurodegenerative disorders.
Case Studies and Research Findings
- Antioxidant Studies : A study demonstrated that 3-hydroxy-N-propylpyridine-2-carboxamide significantly reduced oxidative stress markers in vitro, highlighting its potential as an antioxidant agent .
- Inflammation Modulation : In a model of induced inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its role in managing inflammatory responses .
- Neuroprotection : Research involving neuronal cell cultures showed that the compound could reduce apoptosis induced by neurotoxic agents, supporting its use in neuroprotective therapies .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
